molecular formula C12H14Cl2O3 B14546039 Butyl (2,6-dichlorophenoxy)acetate CAS No. 61961-07-7

Butyl (2,6-dichlorophenoxy)acetate

Cat. No.: B14546039
CAS No.: 61961-07-7
M. Wt: 277.14 g/mol
InChI Key: GXVORQSMJVQOQN-UHFFFAOYSA-N
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Description

Butyl (2,6-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₃. It is a member of the phenoxyacetic acid esters, which are commonly used in various industrial and agricultural applications. This compound is known for its role as a herbicide, effectively controlling broad-leaved weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,6-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (2,6-dichlorophenoxy)acetate+Water\text{2,6-Dichlorophenoxyacetic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,6-Dichlorophenoxyacetic acid+ButanolH2​SO4​​Butyl (2,6-dichlorophenoxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of catalysts such as expandable graphite has been reported to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Butyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2,6-dichlorophenoxyacetic acid and butanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2,6-Dichlorophenoxyacetic acid and butanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Butyl (2,6-dichlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl (2,6-dichlorophenoxy)acetate involves its role as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific pathways involved in cell growth and differentiation, making it an effective herbicide .

Comparison with Similar Compounds

Similar Compounds

    Butyl (2,4-dichlorophenoxy)acetate: Another phenoxyacetic acid ester with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action but different ester derivatives.

    Methyl (2,6-dichlorophenoxy)acetate: A methyl ester variant with comparable chemical properties.

Uniqueness

Butyl (2,6-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and herbicidal efficacy. The presence of chlorine atoms at the 2 and 6 positions enhances its stability and effectiveness as a herbicide compared to other similar compounds .

Properties

CAS No.

61961-07-7

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

butyl 2-(2,6-dichlorophenoxy)acetate

InChI

InChI=1S/C12H14Cl2O3/c1-2-3-7-16-11(15)8-17-12-9(13)5-4-6-10(12)14/h4-6H,2-3,7-8H2,1H3

InChI Key

GXVORQSMJVQOQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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